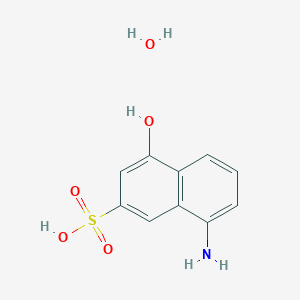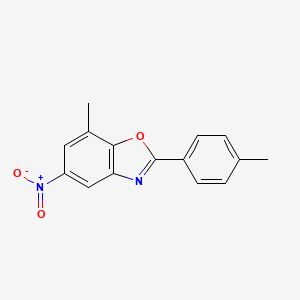![molecular formula C10H5F3N2O4 B1473856 Acide 3-(4-trifluorométhoxyphényl)-[1,2,4]oxadiazole-5-carboxylique CAS No. 1258269-11-2](/img/structure/B1473856.png)
Acide 3-(4-trifluorométhoxyphényl)-[1,2,4]oxadiazole-5-carboxylique
Vue d'ensemble
Description
“3-(4-Trifluoromethoxy-phenyl)-[1,2,4]oxadiazole-5-carboxylic acid” is a compound that contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The compound also contains a trifluoromethoxy group attached to a phenyl ring .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles often involves the coupling of α-bromo nitroalkanes to acyl hydrazides . This approach avoids the formation of a 1,2-diacyl hydrazide intermediate and allows for the direct delivery of the 2,5-disubstituted oxadiazole . The conditions for oxadiazole synthesis are mild and do not require highly oxophilic reagents .Molecular Structure Analysis
The molecular structure of “3-(4-Trifluoromethoxy-phenyl)-[1,2,4]oxadiazole-5-carboxylic acid” includes a 1,2,4-oxadiazole ring, a phenyl ring, and a trifluoromethoxy group . The positions of these groups and their substituents can cause differences in the properties of the compound due to variations in the electronic environment .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-oxadiazoles can be quite diverse, depending on the substituents present in the molecule . The presence of electron-withdrawing and donating substituents can lead to a wide range of compounds being synthesized and subjected to various applications .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(4-Trifluoromethoxy-phenyl)-[1,2,4]oxadiazole-5-carboxylic acid” would depend on its specific structure. Oxadiazoles possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . Nitrogen has been found to be a stronger hydrogen bond acceptor than oxygen .Applications De Recherche Scientifique
Dispositifs électrochromes
Le composé a été utilisé dans la synthèse de polydithienylpyrroles qui sont utilisés comme matériaux anodiques dans les dispositifs électrochromes . L'introduction de l'unité trifluorométhoxy attirant les électrons dans la chaîne latérale des polydithienylpyrroles diminue les niveaux d'énergie HOMO et LUMO . Cela s'est avéré bénéfique pour créer des dispositifs électrochromes avec un changement de transmittance élevé et une efficacité élevée .
Activité antimicrobienne
Les dérivés de 1,2,4-oxadiazole, tels que le composé en question, ont été trouvés pour présenter une activité nématocide modérée contre Meloidogyne incognita et une activité antifongique contre Rhizoctonia solani . Certains dérivés ont également montré de forts effets antibactériens sur Xanthomonas oryzae pv. oryzae (Xoo), avec des valeurs EC50 supérieures à celles du bismerthiazol (BMT) et du cuivre thiodiazole (TDC) .
Agents antibactériens
Les composés contenant une fraction de trifluorométhylpyridine, comme ce composé, se sont avérés présenter une excellente activité antibactérienne contre Xoo et Xanthomonas oryzae pv. oryzicola (Xoc) . Ces résultats indiquent que les dérivés de 1,2,4-oxadiazole pourraient être des modèles alternatifs potentiels pour la découverte de nouveaux agents antibactériens .
Antioxydants
Les dérivés d'oxadiazole et de pipérazine sont bien documentés dans la littérature pour leurs diverses applications en tant que puissants antimicrobiens, antioxydants, analgésiques et anti-inflammatoires .
Analgésiques
Les dérivés de 1,3,4-oxadiazole se sont avérés présenter des propriétés analgésiques .
Agents antidépresseurs
Les dérivés de 1,3,4-oxadiazole se sont également avérés présenter des propriétés antidépressives .
Mécanisme D'action
Target of Action
Compounds with the 1,2,4-oxadiazole scaffold have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .
Mode of Action
1,2,4-oxadiazoles are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This property could potentially influence their interaction with biological targets.
Biochemical Pathways
Given the anti-infective activities of 1,2,4-oxadiazoles, it can be inferred that they may interfere with the biochemical pathways of infectious agents .
Result of Action
Given the anti-infective activities of 1,2,4-oxadiazoles, it can be inferred that they may exert their effects by inhibiting the growth or activity of infectious agents .
Orientations Futures
The future directions for research on “3-(4-Trifluoromethoxy-phenyl)-[1,2,4]oxadiazole-5-carboxylic acid” and similar compounds could involve further exploration of their potential applications. Oxadiazoles have shown promise in a wide range of applications, from medicinal chemistry to material science . Further refinement of 1,2,4-oxadiazole as anti-infective agents could be a valuable direction for future research .
Propriétés
IUPAC Name |
3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3N2O4/c11-10(12,13)18-6-3-1-5(2-4-6)7-14-8(9(16)17)19-15-7/h1-4H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPNVUWCQIRUJLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)C(=O)O)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Azaspiro[3.3]heptane oxalate](/img/structure/B1473777.png)











